N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-7-3-4-9(5-8(7)2)15-20(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUADPHIEPIMIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the reaction of 3,4-dimethylaniline with methacrylic acid in the presence of a catalyst such as hydroquinone. The reaction is carried out in toluene at elevated temperatures (around 70°C) for an extended period (24 hours). After the reaction, the mixture is cooled, and the product is isolated by adding a sodium hydroxide solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Uniqueness
N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .
Q & A
Q. Methodology :
- Multi-step synthesis : Begin with condensation of thiourea derivatives with β-keto esters to form the dihydropyrimidine scaffold. Introduce the sulfonamide group via nucleophilic substitution using 3,4-dimethylphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Intermediate characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of substitution and HPLC to assess purity (>95%). IR spectroscopy can verify sulfonamide S=O stretching (1150–1350 cm⁻¹) .
Q. Example Workflow :
| Step | Reagents/Conditions | Key Intermediate | Characterization Technique |
|---|---|---|---|
| 1 | Thiourea, β-keto ester, HCl/EtOH reflux | 2-hydroxy-6-oxo-1,6-dihydropyrimidine | TLC, melting point |
| 2 | 3,4-dimethylphenylsulfonyl chloride, pyridine, 80°C | Sulfonamide intermediate | ¹H NMR (δ 7.2–7.5 ppm for aromatic protons) |
How is the antibacterial activity of this compound evaluated in preliminary assays?
Q. Methodology :
- In vitro testing : Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure MIC (Minimum Inhibitory Concentration) values .
- Controls : Include sulfamethoxazole as a reference sulfonamide. Assess cytotoxicity in mammalian cell lines (e.g., HEK-293) via MTT assay to rule off-target effects .
Q. Data Interpretation :
- A MIC ≤ 16 µg/mL suggests potential for further optimization. Contradictory results (e.g., high MIC but low cytotoxicity) may indicate selective targeting .
Advanced Research Questions
How can computational modeling elucidate the structure-activity relationship (SAR) of this sulfonamide against bacterial dihydropteroate synthase (DHPS)?
Q. Methodology :
- Docking studies : Use AutoDock Vina to model interactions between the sulfonamide group and DHPS active site (PDB: 1AJ0). Focus on hydrogen bonding with Gly-15 and π-stacking with Phe-28 .
- QSAR analysis : Correlate substituent effects (e.g., 3,4-dimethylphenyl hydrophobicity) with MIC values. Calculate LogP (octanol-water) to optimize bioavailability .
Q. Key Findings :
- The 3,4-dimethyl group enhances lipophilicity, improving membrane penetration but may reduce solubility. Balancing these properties is critical for in vivo efficacy .
What analytical techniques resolve contradictions in reported bioactivity data across studies?
Q. Methodology :
- Meta-analysis : Compare datasets for variables like bacterial strain variability (e.g., efflux pump expression in P. aeruginosa) or assay conditions (pH, inoculum size) .
- Advanced characterization : Use LC-MS/MS to verify compound stability under assay conditions. Polymorph screening via X-ray crystallography (as in ) can identify inactive crystalline forms .
Q. Case Study :
- A study reporting low antifungal activity may have used a non-bioavailable polymorph. Re-testing after recrystallization (e.g., from DMSO/water) may resolve discrepancies .
How does the compound interact with human serum albumin (HSA), and what are implications for pharmacokinetics?
Q. Methodology :
- Fluorescence quenching assays : Monitor HSA-trp214 emission at 340 nm upon compound addition. Calculate binding constants (Kₐ) and thermodynamic parameters (ΔG, ΔH) .
- Molecular dynamics (MD) : Simulate binding poses to identify key residues (e.g., Lys-199) for competitive displacement by endogenous ligands .
Q. Implications :
- High HSA binding (>90%) may reduce free plasma concentration, necessitating dosage adjustments or prodrug strategies .
Methodological Guidance for Data Reproducibility
What protocols ensure reproducible synthesis and purification?
- Optimized conditions : Use anhydrous solvents (e.g., DMF) for sulfonylation to minimize hydrolysis. Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .
- Purification : Flash chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) yields >98% purity .
How should researchers address variability in enzymatic inhibition assays?
- Standardization : Pre-incubate DHPS enzyme with NADPH to stabilize cofactor binding. Include positive controls (e.g., sulfadiazine) in each plate .
- Statistical rigor : Perform triplicate runs with ANOVA analysis (p < 0.05) to validate IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
